3,4-difluoro-N-[2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]benzamide
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Overview
Description
3,4-difluoro-N-[2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]benzamide is an organic compound that belongs to the class of benzamides. It features a quinoline moiety, which is known for its diverse biological activities, and a difluorobenzamide group, which enhances its chemical stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-difluoro-N-[2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]benzamide typically involves multiple steps:
Formation of the Quinoline Moiety: The quinoline core can be synthesized through various methods, including the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.
Introduction of the Difluorobenzamide Group: The difluorobenzamide group can be introduced via a nucleophilic substitution reaction, where a suitable difluorobenzoyl chloride reacts with an amine precursor.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3,4-difluoro-N-[2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]benzamide can undergo various chemical reactions, including:
Oxidation: The quinoline moiety can be oxidized to form quinoline N-oxide derivatives.
Reduction: The carbonyl group in the quinoline moiety can be reduced to form dihydroquinoline derivatives.
Substitution: The difluorobenzamide group can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted benzamide derivatives depending on the nucleophile used.
Scientific Research Applications
3,4-difluoro-N-[2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,4-difluoro-N-[2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]benzamide involves its interaction with specific molecular targets and pathways. The quinoline moiety can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the difluorobenzamide group can enhance the compound’s binding affinity to certain enzymes or receptors, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
3,4-difluoro-N-[2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]benzamide: Unique due to the presence of both quinoline and difluorobenzamide groups.
Quinoline Derivatives: Compounds like quinine and chloroquine, known for their antimalarial properties.
Benzamide Derivatives: Compounds like metoclopramide, used as antiemetics.
Uniqueness
The combination of the quinoline and difluorobenzamide groups in this compound provides a unique chemical structure that enhances its stability, reactivity, and potential biological activities compared to other similar compounds.
Properties
IUPAC Name |
3,4-difluoro-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F2N2O2/c1-11-2-3-12-9-14(19(25)23-17(12)8-11)6-7-22-18(24)13-4-5-15(20)16(21)10-13/h2-5,8-10H,6-7H2,1H3,(H,22,24)(H,23,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJZNNTLDHISGFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(C(=O)N2)CCNC(=O)C3=CC(=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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